molecular formula C13H16FNO2 B2900708 N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide CAS No. 361464-87-1

N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide

Cat. No.: B2900708
CAS No.: 361464-87-1
M. Wt: 237.274
InChI Key: CIMAKSUDEBKKMK-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide is an organic compound with the molecular formula C13H16FNO2 This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a 4-oxopentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorophenylacetic acid and 4-oxopentanoic acid.

    Formation of Intermediate: The 2-fluorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Bond Formation: The acid chloride is then reacted with 4-oxopentanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors to handle the starting materials and reagents.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Materials Science: Explored for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the amide moiety participates in hydrogen bonding. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylacetic acid
  • N-[2-(3,4-dichlorophenyl)ethyl]-N’-[2-(2-fluorophenyl)ethyl]-ethane-1,2-diamine

Uniqueness

N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide is unique due to the presence of both a fluorophenyl group and a 4-oxopentanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-10(16)6-7-13(17)15-9-8-11-4-2-3-5-12(11)14/h2-5H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMAKSUDEBKKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)NCCC1=CC=CC=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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